molecular formula C10H11FN2O B13215639 3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 954571-51-8

3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B13215639
CAS No.: 954571-51-8
M. Wt: 194.21 g/mol
InChI Key: SCKGJNVYCKPFJO-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one typically involves the reaction of 6-fluoroindole with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and effects.

Properties

CAS No.

954571-51-8

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-(2-aminoethyl)-6-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11FN2O/c11-6-1-2-7-8(3-4-12)10(14)13-9(7)5-6/h1-2,5,8H,3-4,12H2,(H,13,14)

InChI Key

SCKGJNVYCKPFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2CCN

Origin of Product

United States

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